molecular formula C7H7ClO2S B1355069 Ethyl 3-chlorothiophene-2-carboxylate CAS No. 153562-66-4

Ethyl 3-chlorothiophene-2-carboxylate

Cat. No.: B1355069
CAS No.: 153562-66-4
M. Wt: 190.65 g/mol
InChI Key: BLQUEYLSBBYPKM-UHFFFAOYSA-N
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Description

Ethyl 3-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C7H7ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of thiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the chlorinated intermediate and ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, the purification of the final product may involve techniques like distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of ethyl 3-aminothiophene-2-carboxylate or ethyl 3-alkoxythiophene-2-carboxylate.

    Oxidation: Formation of ethyl 3-chlorothiophene-2-sulfoxide or ethyl 3-chlorothiophene-2-sulfone.

    Reduction: Formation of ethyl 3-chlorothiophene-2-carbinol.

Scientific Research Applications

Ethyl 3-chlorothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

This compound is unique due to its specific substitution pattern and the presence of both an ester and a chlorine functional group, which confer distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 3-chlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQUEYLSBBYPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514546
Record name Ethyl 3-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153562-66-4
Record name Ethyl 3-chlorothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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